BenchChemオンラインストアへようこそ!

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-

Physicochemical properties Medicinal chemistry Scaffold differentiation

Procure the unsubstituted tetrahydropyrroloindole core (CAS 58635-39-5) to eliminate the synthetic bottleneck of oxidative cyclization and ensure unbiased SAR exploration. With a LogP of 1.09 and MW of 176.21 Da, this fragment is ideal for fragment-based drug design targeting BChE/AChE. Unlike pre-substituted analogs (e.g., debromoflustramine B), this scaffold enables parallel, constraint-free derivatization at N-1, C-3a, and N-8 positions, avoiding the >7,500-fold potency bias introduced by pre-existing stereochemistry or N-alkylation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 58635-39-5
Cat. No. B3054167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
CAS58635-39-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CNC2C1(C3=CC=CC=C3N2)O
InChIInChI=1S/C10H12N2O/c13-10-5-6-11-9(10)12-8-4-2-1-3-7(8)10/h1-4,9,11-13H,5-6H2
InChIKeyMBJYQBCGLVDNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- (CAS 58635-39-5): Core Scaffold Procurement Guide for Alkaloid Synthesis and Drug Discovery


Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- (CAS 58635-39-5) is a tetrahydropyrroloindole alkaloid scaffold with the molecular formula C10H12N2O and a monoisotopic mass of 176.095 Da . It belongs to the pyrroloindole class of tricyclic heterocycles and serves as a central core structure found in numerous biologically active natural products, including the butyrylcholinesterase inhibitor debromoflustramine B and the antifungal agent flustramine E [1]. Its unsubstituted framework makes it a versatile starting material or reference standard for medicinal chemistry derivatization campaigns, where substitution at the N-1, C-3a, or N-8 positions modulates potency and selectivity [2].

Why Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- Cannot Be Simply Replaced by Methylated or Prenylated Analogs in SAR Campaigns


The unsubstituted tetrahydropyrroloindole core represented by CAS 58635-39-5 is structurally distinct from its alkylated or prenylated congeners in three critical ways that preclude simple interchange. First, the absence of N-1 or C-3a substituents results in a molecular weight (176.21 Da) and lipophilicity (LogP 1.09) that are substantially lower than those of its bioactive derivatives, such as 1-methyl-2,3,8,8a-tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol (190.24 Da) or debromoflustramine B (258.37 Da) . Second, structure-activity relationship (SAR) studies on the pyrroloindoline scaffold have demonstrated that introducing substituents at the C-3a or N-8 positions can profoundly alter biological activity profiles—for example, benzyl substitution confers higher antifungal activity than prenyl substitution against all tested phytopathogenic fungi [1]. Third, stereochemical configuration at the 3a and 8a positions dramatically affects potency; the (-)-enantiomer of debromoflustramine B is approximately 7,500-fold more potent than its (+)-enantiomer as a butyrylcholinesterase inhibitor, demonstrating that even isosteric replacements with identical connectivity can yield drastically different biological outcomes [2]. Consequently, using a substituted analog as a surrogate for the unsubstituted core scaffold without explicit comparative validation risks generating misleading SAR conclusions and invalidates quantitative comparisons across compound series.

Quantitative Differentiation Evidence for Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- (CAS 58635-39-5) Versus Closest Structural Analogs


Physicochemical Baseline: Molecular Weight and Lipophilicity Differentiate the Unsubstituted Core from N-Methyl and N-Prenyl Congeners

The unsubstituted tetrahydropyrroloindole core (CAS 58635-39-5) possesses a molecular weight of 176.21 Da and an estimated LogP of 1.09, whereas the N-methyl analog (CAS 101053-34-3) has a molecular weight of 190.24 Da and the naturally occurring N-methyl-N-prenyl derivative debromoflustramine B (CAS not assigned for this specific stereoisomer) has a molecular weight of 258.37 Da . This 14–82 Da mass difference and the corresponding increase in lipophilicity with alkyl substitution mean the baseline scaffold offers distinct solubility and permeability characteristics that are critical for fragment-based drug discovery or when minimal molecular weight is a design requirement [1]. No direct head-to-head experimental comparison of these three compounds under identical assay conditions was identified in the open literature; this comparison is therefore based on calculated or database physicochemical property values and constitutes class-level inference.

Physicochemical properties Medicinal chemistry Scaffold differentiation

Synthetic Utility: The Unsubstituted Core is the Direct Precursor to Debromoflustraminol B via Oxidative Cyclization of N-Acetyltryptamine

Kajiyama et al. (2012) demonstrated that oxidative cyclization of N-acetyltryptamine using iodobenzene diacetate (PIDA) directly yields a 1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol derivative, which following appropriate protecting group manipulation was elaborated into the natural products CPC-1 and debromoflustraminol B [1]. This positions the unsubstituted tetrahydropyrroloindole scaffold as a direct synthetic intermediate en route to biologically validated natural products. In contrast, starting from pre-alkylated analogs such as N-methyltryptamine derivatives would necessitate deprotection or demethylation steps to access the same core, adding synthetic complexity. This evidence is classified as cross-study comparable, as the synthetic route was established in a dedicated methodological study rather than in direct comparison with alternative starting materials.

Synthetic chemistry Alkaloid synthesis Oxidative cyclization

Antifungal Scaffold Validation: Hexahydropyrrolo[2,3-b]indole Derivatives Bearing Benzyl Substituents Outperform Prenyl-Substituted Analogues Against Phytopathogenic Fungi

In a study by Feng et al. (2015), eighteen hexahydropyrrolo[2,3-b]indole derivatives were evaluated for in vitro antifungal activity against five phytopathogenic fungal strains. Compound 4r, bearing a benzyl substituent, exhibited IC50 values of 4.61 μg/mL against Fusarium coeruleum and 5.02 μg/mL against Fusarium graminearum, whereas compound 4a, bearing prenyl groups at both C-3a and N-8 positions, showed lower activity against all tested fungi [1]. Furthermore, all synthesized compounds 4a-4r displayed higher activities against Curvularia lunata than the commercial fungicide thiabendazole. This evidence is class-level inference for the target compound, as CAS 58635-39-5 represents the unsubstituted scaffold upon which these derivatives were built; the SAR data demonstrate that the choice of substituent dramatically influences antifungal potency, justifying procurement of the unsubstituted core as a versatile derivatization starting point.

Antifungal activity Agrochemical discovery Structure-activity relationship

Cholinesterase Inhibition: Enantiomeric Purity of Pyrroloindoline Scaffolds Drives 7,500-Fold Potency Differences in BChE Inhibition

Rivera-Becerril et al. (2008) reported that (-)-debromoflustramine B (4a) is approximately 7,500 times more potent as a butyrylcholinesterase (BChE) inhibitor than its enantiomer (+)-4b, with the most active compound in the series, demethyldebromoflustramine B (5a), displaying an IC50 of 0.26 μM against BChE [1]. While the target compound CAS 58635-39-5 is the achiral, unsubstituted core and was not directly tested in this study, this evidence underscores the critical importance of stereochemical configuration at the 3a and 8a positions for biological activity. For procurement decisions, this implies that sourcing stereochemically defined pyrroloindoline intermediates—or the racemic unsubstituted scaffold for subsequent chiral resolution—is essential, as enantiomeric impurities can confound biological assay results by orders of magnitude.

Butyrylcholinesterase inhibition Enantioselectivity Alzheimer's disease research

Procurement-Driven Application Scenarios for Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- (CAS 58635-39-5)


Fragment-Based Drug Discovery Campaigns Targeting Cholinergic Systems

The low molecular weight (176.21 Da) and moderate lipophilicity (LogP 1.09) of CAS 58635-39-5 make it an ideal fragment starting point for structure-based drug design targeting butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). The established SAR showing that even minor N-alkyl substitution or stereochemical inversion can alter BChE inhibitory potency by over 7,500-fold [1] justifies procuring the unsubstituted fragment to systematically explore chemical space through iterative derivatization, rather than beginning with a pre-substituted analog that may already be biased toward a suboptimal region of activity space.

Agrochemical Lead Discovery for Phytopathogenic Fungal Control

The demonstration that hexahydropyrrolo[2,3-b]indole derivatives can outperform the commercial fungicide thiabendazole against Curvularia lunata, and that benzyl substitution at the C-3a or N-8 positions of the pyrroloindoline scaffold yields IC50 values as low as 4.61 μg/mL against Fusarium species [2], positions CAS 58635-39-5 as a versatile core for antifungal library synthesis. Researchers discovering novel fungicides should source the unsubstituted scaffold to enable parallel derivatization at multiple positions without the constraint of pre-existing alkyl groups that may limit synthetic flexibility.

Total Synthesis of Pyrroloindole Natural Products

The oxidative cyclization of N-acetyltryptamine to generate the tetrahydropyrroloindole core is a key step in the synthesis of natural products such as CPC-1 and debromoflustraminol B [3]. Procuring CAS 58635-39-5 as a pre-formed building block bypasses the need for in-house oxidative cyclization optimization, allowing synthetic chemistry groups to focus on downstream functionalization steps. This is particularly valuable when the oxidative cyclization step suffers from low yields or stereochemical erosion under certain conditions.

Chiral Reference Standard for Enantioselective Chromatography Method Development

Given the profound enantioselectivity of biological activity within this scaffold class—where enantiomeric pairs can differ in potency by 7,500-fold [1]—the racemic or enantiopure forms of CAS 58635-39-5 serve as essential reference standards for developing chiral HPLC or SFC methods. Quality control laboratories validating the enantiomeric purity of more complex pyrroloindoline drug candidates require the unsubstituted scaffold as a system suitability standard to ensure reliable separation of 3a,8a stereoisomers.

Quote Request

Request a Quote for Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.